molecular formula C4H5N5O2 B043640 5-Nitropyrimidine-2,4-diamine CAS No. 18620-73-0

5-Nitropyrimidine-2,4-diamine

Cat. No. B043640
CAS RN: 18620-73-0
M. Wt: 155.12 g/mol
InChI Key: UUWYIIVPLIJDMQ-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-2,4-diamine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 155.12 . The IUPAC name for this compound is 5-nitro-2,4-pyrimidinediamine .


Synthesis Analysis

The synthesis of 5-nitropyrimidine-2,4-diamine is based on aminotetrazole . A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .


Molecular Structure Analysis

The InChI code for 5-Nitropyrimidine-2,4-diamine is 1S/C4H5N5O2/c5-3-2 (9 (10)11)1-7-4 (6)8-3/h1H, (H4,5,6,7,8) .


Chemical Reactions Analysis

The construction of 5-nitropyrimidine-2,4-diamine based on aminotetrazole is novel in the synthesis of nitrogenous heterocycles .


Physical And Chemical Properties Analysis

5-Nitropyrimidine-2,4-diamine has a boiling point of 509°C at 760 mmHg and a melting point of 345-350°C . It is stored at a temperature of 4°C, protected from light .

Scientific Research Applications

Mechanism of Action

Biochemical Pathways

, suggesting that it may interfere with cell cycle regulation.

Result of Action

The result of the action of 5-Nitropyrimidine-2,4-diamine is the inhibition of cell proliferation. In studies, it has shown a three-fold improvement compared with the commercial anticancer drug fluorouracil in inhibiting HepG2 cell proliferation .

Safety and Hazards

The safety information for 5-Nitropyrimidine-2,4-diamine includes hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYIIVPLIJDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298253
Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyrimidine-2,4-diamine

CAS RN

18620-73-0
Record name 18620-73-0
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Record name 5-nitropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-4-Diamino-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the design of 6,6'-(hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine) (PHP) beneficial for heat resistance?

A1: PHP incorporates several structural features aimed at enhancing heat resistance. These include:

  • High symmetry and planarity: The molecule's symmetrical and planar structure contributes to its stability by maximizing packing efficiency and intermolecular interactions. []
  • Multi-fused conjugated structure: The fused ring system and extended conjugation throughout the molecule enhances stability and raises the decomposition temperature. []
  • Hydrogen bonding: The presence of multiple hydrogen bond donors and acceptors within the molecule leads to strong intermolecular interactions, further contributing to its thermal stability. []

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